molecular formula C14H19Br2NO B14635203 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol CAS No. 53500-33-7

2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol

Cat. No.: B14635203
CAS No.: 53500-33-7
M. Wt: 377.11 g/mol
InChI Key: NPFSTXMXKZGJQZ-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol is a complex organic compound with the molecular formula C14H18Br2N2O This compound is characterized by the presence of two bromine atoms, a phenol group, and a cyclohexylmethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a phenol derivative, followed by the introduction of the cyclohexylmethylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like Lewis acids to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to form debrominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atoms.

Major Products

The major products formed from these reactions include quinones, debrominated phenols, and various substituted phenol derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the bromine atoms can engage in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}aniline
  • 2,6-Dibromo-4-methylphenol
  • 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}aniline

Uniqueness

Compared to similar compounds, 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol is unique due to the presence of both bromine atoms and the cyclohexylmethylamino group, which confer distinct chemical reactivity and biological activity. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

53500-33-7

Molecular Formula

C14H19Br2NO

Molecular Weight

377.11 g/mol

IUPAC Name

2,4-dibromo-6-[(cyclohexylmethylamino)methyl]phenol

InChI

InChI=1S/C14H19Br2NO/c15-12-6-11(14(18)13(16)7-12)9-17-8-10-4-2-1-3-5-10/h6-7,10,17-18H,1-5,8-9H2

InChI Key

NPFSTXMXKZGJQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNCC2=C(C(=CC(=C2)Br)Br)O

Origin of Product

United States

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